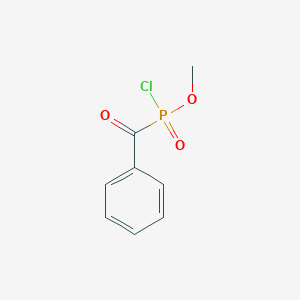

Methyl benzoylphosphonochloridate

Description

Methyl benzoylphosphonochloridate (MBPC) is a phosphonochloridate ester characterized by a benzoyl group attached to a phosphorus center, with a methyl ester and a chlorine substituent. Its molecular structure combines aromatic (benzoyl) and organophosphorus components, making it a reactive intermediate in organic synthesis, particularly in phosphorylation reactions.

Properties

CAS No. |

134420-56-7 |

|---|---|

Molecular Formula |

C8H8ClO3P |

Molecular Weight |

218.57 g/mol |

IUPAC Name |

[chloro(methoxy)phosphoryl]-phenylmethanone |

InChI |

InChI=1S/C8H8ClO3P/c1-12-13(9,11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

DTOITFYTUJQHFU-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl benzoylphosphonochloridate can be synthesized through the reaction of benzoyl chloride with methyl phosphonochloridate under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl benzoylphosphonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphonamidates and phosphonates.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Hydroxylamine: Used in the formation of oximes from ketones derived from this compound.

Sodium Iodide or Lithium Bromide: Employed in the demethylation of oximes to form monester monosalts.

Major Products Formed:

Methyl 2-cyanoethyl benzoylphosphonate: Formed through the reaction with 2-cyanoethanol.

Methyl p-nitrophenethyl benzoylphosphonate: Formed through the reaction with p-nitrophenethyl alcohol.

Scientific Research Applications

Methyl benzoylphosphonochloridate has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism by which methyl benzoylphosphonochloridate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the phosphonochloridate group, which can undergo nucleophilic substitution reactions . These reactions often lead to the formation of stable phosphonate or phosphonamidate products, which can further interact with biological molecules or other chemical entities .

Comparison with Similar Compounds

Structural Analogues in the Phosphonochloridate Class

a. Methyl Methylphosphonochloridate (CAS 1066-52-0)

- Molecular Formula : C₂H₆ClO₂P

- Key Features: Contains a methyl group directly bonded to phosphorus. Smaller substituent (methyl) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.

b. Methyl Benzoylphosphonochloridate (Hypothetical Structure)

- Inferred Molecular Formula : C₈H₈ClO₃P (assuming benzoyl = C₇H₅O–).

- Key Features :

- Benzoyl group introduces steric bulk and electron-withdrawing effects, likely reducing reactivity compared to methyl-substituted analogs.

- Aromaticity may enhance stability under thermal or acidic conditions.

Table 1: Structural Comparison of Phosphonochloridates

Comparison with Benzoate Esters

While benzoate esters (e.g., methyl benzoate, CAS 93-58-3) differ chemically (carboxylic esters vs. phosphonochloridates), their aromatic substituents provide useful contrasts:

Table 2: Key Differences Between MBPC and Methyl Benzoate

Physicochemical Properties

Data from methyl esters (Table 3, ) suggest that MBPC’s solubility and volatility would differ significantly from simpler esters due to its phosphorus backbone and aromatic group. For example:

- Boiling Point: Higher than methyl methylphosphonochloridate due to increased molecular weight.

- Solubility: Likely poor in polar solvents (contrasting with methyl benzoate’s solubility in ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.